

# 3-(4-Chloro-2-nitrophenoxy)pyridine chemical properties

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## Compound of Interest

Compound Name: 3-(4-Chloro-2-nitrophenoxy)pyridine

Cat. No.: B10906879

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## Technical Profile: 3-(4-Chloro-2-nitrophenoxy)pyridine

### Chemical Identity & Physicochemical Profile

This compound represents a diaryl ether class where a pyridine ring is linked to a substituted benzene ring via an ether oxygen. The presence of the nitro group ortho to the ether linkage and a chlorine atom para to the linkage makes it a highly functionalizable scaffold.

Property	Specification
Systematic Name	3-(4-Chloro-2-nitrophenoxy)pyridine
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>3</sub>
Molecular Weight	250.64 g/mol
Physical State	Yellow to orange crystalline solid
Predicted LogP	2.6 – 2.9 (Lipophilic)
pKa (Pyridine N)	~3.5 (Basicity reduced by electron-withdrawing phenoxy group)
Solubility	Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Pyridine (Basic, H-bond acceptor), Nitro (Electrophilic, Reducible), Aryl Chloride (Handle for coupling)

## Synthetic Pathway: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most robust synthesis involves the coupling of 3-hydroxypyridine with 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene). This reaction relies on the activation of the chlorine atom ortho to the nitro group.

### Mechanism & Regioselectivity

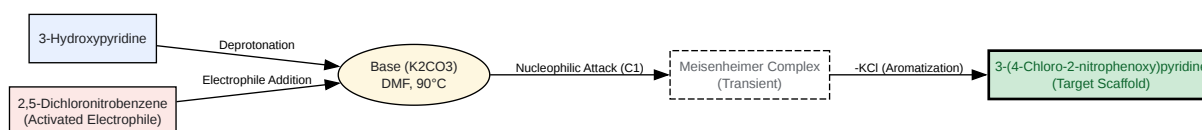
The nitro group at position 2 of the benzene ring exerts a strong electron-withdrawing effect (–I, –M), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at C1. The chlorine at C4 is meta to the nitro group and is therefore not activated for S<sub>N</sub>Ar, ensuring high regioselectivity.

### Experimental Protocol

- Activation: Charge a reaction vessel with 3-hydroxypyridine (1.0 eq) and anhydrous DMF (Dimethylformamide).

- Deprotonation: Add Potassium Carbonate ( $K_2CO_3$ ) (1.5 eq). Stir at room temperature for 30 minutes to generate the potassium 3-pyridyloxide salt. Note:  $Cs_2CO_3$  can be used to accelerate the reaction due to the "cesium effect" (higher solubility).
- Coupling: Add 2,5-dichloronitrobenzene (1.1 eq).
- Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting phenol will disappear, and a less polar yellow product will form.
- Workup: Cool to RT. Pour into ice-water (precipitation of product). Filter the solid.
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) to remove traces of unreacted nitrobenzene.

## Synthesis Visualization



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Caption:  $S_NAr$  pathway showing regioselective attack at the activated C1 position ortho to the nitro group.

## Reactivity & Functionalization

This molecule serves as a "switchable" scaffold. The nitro group is the primary handle for downstream modification, typically reduced to an aniline for amide coupling (common in herbicide synthesis).

### A. Nitro Reduction (Chemoselective)

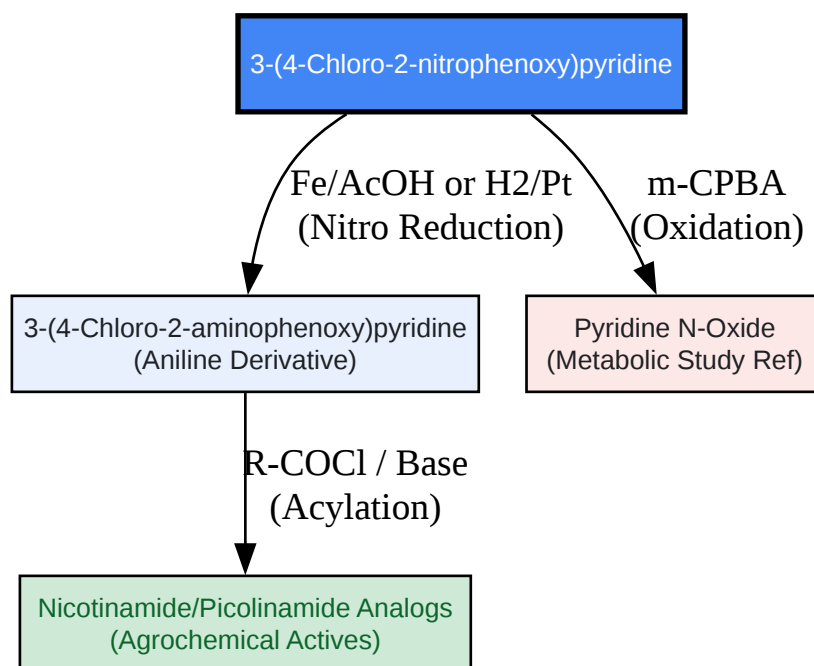
The reduction must be controlled to avoid hydrodechlorination (loss of the Cl atom).

- Method A (Iron/Acid): Fe powder in AcOH/EtOH. Mild, preserves the aryl chloride.
- Method B (Catalytic Hydrogenation): H<sub>2</sub> (1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C unless poisoned, as it may strip the chlorine.

## B. Pyridine Functionalization

- N-Oxidation: Treatment with m-CPBA yields the N-oxide, altering the electronic properties of the pyridine ring for further functionalization (e.g., C2-chlorination via POCl<sub>3</sub>).
- Salt Formation: Reacts with strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>) to form crystalline salts, useful for purification or formulation.

## Reactivity Map



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Caption: Divergent synthesis pathways from the core scaffold. The aniline derivative is the gateway to bioactive amides.

## Applications in Drug & Agrochemical Development

### Agrochemicals (Herbicides)

The 3-pyridyloxy-phenyl motif is a bioisostere of the diphenyl ether class (e.g., Aclonifen, Bifenox).

- **Mode of Action:** These derivatives often inhibit Phytoene Desaturase (PDS) or Protoporphyrinogen Oxidase (PPO), leading to bleaching in target weeds.
- **Structure-Activity Relationship (SAR):** The 4-chloro group enhances lipophilicity and metabolic stability. The amine (post-reduction) is often derivatized into an amide (e.g., diflufenican analogs) to bind to the target enzyme pocket.

## Pharmaceuticals

- **Kinase Inhibition:** The pyridine nitrogen can form hydrogen bonds in the ATP-binding pocket of kinases. The ether linkage provides flexibility, allowing the benzene ring to access hydrophobic back-pockets.
- **Metabolic Stability:** The electron-deficient pyridine ring is resistant to oxidative metabolism compared to a phenyl ring, prolonging half-life.

## Safety & Handling Protocols

Hazard Class	Description	Handling Protocol
Acute Toxicity	Potentially toxic if swallowed or inhaled (typical of nitroaromatics).	Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.
Skin Irritation	Irritant to skin and mucous membranes.	Wash immediately with soap and water upon contact.
Thermal Stability	Nitro compounds can be energetic.	Do not heat neat above 150°C. Avoid strong reducing agents in uncontrolled environments.

## References

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## Sources

- [1. 4-Chloro-3-nitro-2-pyridone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](#)
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